molecular formula C12H19F2NO4 B8241623 (R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

(R)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Cat. No.: B8241623
M. Wt: 279.28 g/mol
InChI Key: VACJWZRQZZXARM-MRVPVSSYSA-N
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Description

®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursorsOne common method involves the use of tert-butyl chloroformate to introduce the tert-butoxycarbonyl group under basic conditions, followed by selective difluorination using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, particularly at the positions adjacent to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the difluoropiperidine moiety may enhance binding affinity and selectivity towards certain biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)ethanol
  • ®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)propanoic acid
  • ®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)butanoic acid

Uniqueness

®-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group provides stability and protection during synthesis, while the difluoropiperidine ring enhances reactivity and potential biological activity .

Properties

IUPAC Name

2-[(4R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACJWZRQZZXARM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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